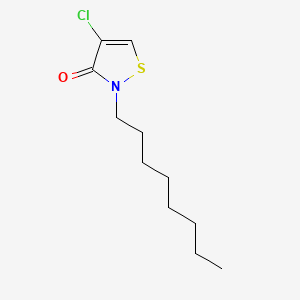

4-Chloro-2-octyl-4-isothiazolin-3-one

Description

Historical Perspectives and Evolution of Isothiazolinone Research

The investigation into isothiazolinone compounds began in the mid-20th century, with their commercial introduction as effective biocides occurring in the 1970s. Initial research focused on the synthesis of the isothiazolinone ring and the exploration of various derivatives to enhance biocidal efficacy and stability. Early studies predominantly centered on compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), often used in combination. nih.gov

Over the decades, research has evolved to include a wider array of isothiazolinone derivatives, driven by the need for biocides with specific properties for diverse applications, such as antifouling coatings and wood preservation. nih.gov This has led to the development of compounds with different alkyl chains and halogen substitutions on the isothiazolinone ring, such as the octyl-isothiazolinones. The study of chlorination in isothiazolinone biocides has also been a significant research avenue, investigating the kinetics, transformation pathways, and the evolution of toxicity of these compounds. nih.gov

Academic Significance of 4-Chloro-2-octyl-4-isothiazolin-3-one within Biocidal Chemistry and Related Fields

This compound belongs to the octylisothiazolinone subgroup. While its close relative, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), is a well-studied biocide used extensively in applications like marine antifouling paints, specific academic research focusing solely on the mono-chlorinated this compound is notably limited. researchgate.netindustrialchemicals.gov.au

The compound is identified by the CAS Number 64359-80-4. nih.govechemi.com Basic chemical and physical properties are available in chemical databases, as outlined in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClNOS |

| Molecular Weight | 247.79 g/mol |

| Melting Point | 33-35 °C |

| Boiling Point | 318.9 °C at 760 mmHg |

| Density | 1.15 g/cm³ |

Overview of Current Research Trajectories and Knowledge Gaps

Current research on isothiazolinones continues to explore their environmental fate, potential for microbial resistance, and the development of more environmentally benign alternatives. researchgate.netresearchgate.net There is also ongoing research into the analytical methods for detecting and quantifying these compounds in various matrices. nih.gov

A significant knowledge gap exists specifically for this compound. The lack of dedicated academic and peer-reviewed research presents several unanswered questions:

Biocidal Efficacy : While the general mechanism of action for isothiazolinones is understood to involve the inhibition of key enzymes in microorganisms, the specific efficacy spectrum and minimum inhibitory concentrations (MICs) for this compound against various microbial species have not been detailed in available research.

Environmental Fate and Degradation : Studies on related compounds like DCOIT and OIT have investigated their biodegradation and photolysis pathways. nih.gov However, the specific degradation products and half-life of this compound in different environmental compartments (soil, water) remain uncharacterized.

Synthesis and Industrial Application : While general synthesis routes for isothiazolinones are established, specific optimization and large-scale production methods for this compound are not widely published. Its extent of use in commercial biocidal formulations is also not clearly documented in academic literature.

Future research efforts would be necessary to fill these knowledge gaps and to fully understand the scientific and practical implications of this particular isothiazolinone derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)10(12)9-15-13/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXZQPLQBTYCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C(=CS1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041509 | |

| Record name | 4-Chloro-2-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64359-80-4 | |

| Record name | 4-Chloro-2-octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64359-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-octyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 4-chloro-2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-OCTYL-4-ISOTHIAZOLIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18T1O365TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies for 4 Chloro 2 Octyl 4 Isothiazolin 3 One

Established Synthetic Methodologies for Isothiazolinone Ring Formation and Octyl Chain Incorporation

The industrial-scale production of isothiazolinones, including 4-chloro-2-octyl-4-isothiazolin-3-one, typically relies on the ring-closure of 3-mercaptopropanamides. wikipedia.org These precursors are derived from acrylic acid through the formation of 3-mercaptopropionic acid. wikipedia.org The crucial step of forming the isothiazolinone ring is generally achieved through the chlorination or oxidation of the 3-sulfanylpropanamide to its corresponding disulfide. wikipedia.org

The synthesis of isothiazolinone derivatives such as 2-octyl-4-isothiazolin-3-one (OIT) often starts from the cyclization of thioacrylamides or 3,3′-dithiopropionamides. nih.gov One common pathway involves the reaction of dimethyl ester of dithio propionate (B1217596) with n-octylamine and water to produce dithio bis (N-n-octyl propionamide) as a white powder. google.com This intermediate then undergoes a reaction with chlorine to yield the N-n-octyl isothiazolinone. google.com

An alternative approach involves the reaction of N-n-octyl-3-mercaptopropionamide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent. This process, known as one-step chlorination-cyclization, directly forms the isothiazolinone ring. nih.gov The reaction conditions, including temperature and the ratio of reactants, are critical for optimizing the yield. nih.gov For instance, a process for preparing 2-n-octyl-4-isothiazolin-3-one involves dissolving N,N'-di-n-octyl-3,3'-dithiodipropionamide in a solvent like chloroform (B151607) and then adding sulfuryl chloride dropwise while maintaining a low temperature. google.com

The synthesis of the precursor, 5-chloroisothiazolin-3-one, can be accomplished by reacting 2-aminothiazole (B372263) with phosphorus pentachloride (PCl₅). bloomtechz.com The subsequent introduction of the octyl group at the N2 position can be achieved by reacting the 5-chloroisothiazolin-3-one with an octylating agent like 1-bromooctane (B94149) under basic conditions. bloomtechz.com

Novel Synthetic Approaches and Yield Optimization in Academic Settings

Academic research has focused on developing more efficient and environmentally friendly synthetic routes for isothiazolinones. One approach involves a one-step synthesis of isothiazolone (B3347624) derivatives through a [3+1+1] cycloaddition of cyclopropenone derivatives, anilines, and elemental chalcogens. researchgate.net This method allows for the formation of C-S, C-N, and N-S bonds in a single cascade reaction. researchgate.net

Efforts to optimize yield have also been a central theme. For the synthesis of 4,5-dichloro-N-n-octylisothiazolinone (DCOIT), a method utilizing a composite catalyst composed of a metal chloride, a thiophene (B33073) compound, and a crown ether compound has been developed. google.com This catalytic system, in conjunction with a chlorinating agent at low temperatures, facilitates the ring-closure chlorination of N,N-di-n-octyl-3,3-dithiodipropionamide, achieving product purity of over 98% and yields of 65-75%. google.com This method offers advantages such as shorter reaction times, lower costs, and the ability to recycle the catalyst and solvent. google.com

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isothiazolinones influences their biological activity. These studies often involve the synthesis of various derivatives by modifying the isothiazolinone core or the N-alkyl moiety.

The antimicrobial activity of isothiazolinones is significantly influenced by substituents on the heterocyclic ring. For example, the presence of a chlorine atom at the C4 or C5 position generally enhances biocidal activity. nih.gov The biocidal mechanism involves the interaction of the nitrogen-sulfur (N-S) bond of the isothiazolinone ring with thiol groups in the microbial cell membrane proteins. nih.govresearchgate.net Modifications to the isothiazolinone core can alter the electrophilicity of the sulfur atom, thereby affecting its reactivity with nucleophiles like thiols. nih.gov SAR studies have shown that electron-withdrawing groups on the ring can increase antifungal activity, while electron-donating groups may enhance antibacterial activity. nih.gov

The N-substituent also plays a critical role in the biological activity of isothiazolinones. The length and nature of the alkyl chain at the N2 position can impact the compound's lipophilicity and its ability to penetrate microbial cell membranes. orientjchem.org SAR studies on various N-substituted derivatives have been conducted to optimize activity. For instance, in other heterocyclic systems, the introduction of different N-alkyl or N-aryl groups has been shown to significantly alter the antiproliferative or antimicrobial properties. mdpi.com Synthetically, modifying the N-octyl moiety involves starting with a different primary amine during the initial amidation step of the 3-mercaptopropionic acid derivative. This allows for the introduction of a wide variety of N-substituents to probe their effect on biological activity.

Mechanisms of Antimicrobial Action at the Molecular and Cellular Level

Cellular Uptake and Membrane Permeation Dynamics in Microorganisms

The antimicrobial efficacy of 4-Chloro-2-octyl-4-isothiazolin-3-one, like other isothiazolinones, is predicated on its ability to traverse the microbial cell envelope to reach its intracellular targets. The lipophilic nature of the octyl group attached to the nitrogen atom facilitates its diffusion across the phospholipid bilayer of bacterial and fungal cell membranes. nih.govnih.gov This passive transport mechanism allows the biocide to rapidly accumulate within the cytoplasm.

The efficiency of membrane permeation can be influenced by the specific composition of the microbial cell wall and membrane. For instance, the thick peptidoglycan layer of Gram-positive bacteria may present a different diffusion dynamic compared to the outer membrane of Gram-negative bacteria. nih.gov However, the broad-spectrum activity of isothiazolinones suggests that they are effective in penetrating a wide variety of microbial cell envelopes.

Molecular Interactions with Intracellular Targets

Once inside the microbial cell, this compound engages in a series of disruptive molecular interactions, primarily targeting essential proteins and metabolic pathways.

Thiol-Mediated Reactivity and Protein Disruption

The core of the antimicrobial action of isothiazolinones lies in the reactivity of the electrophilic sulfur atom within the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic thiol groups (-SH) present in the amino acid cysteine, a key component of many microbial proteins and enzymes. researchgate.netresearchgate.net This reaction leads to the formation of disulfide bonds, which can result in the inactivation of the protein through several mechanisms:

Direct inactivation of enzymes: Many enzymes rely on a free thiol group in their active site for catalytic activity. The formation of a disulfide bond with this compound can block this active site, rendering the enzyme non-functional.

Disruption of protein structure: Disulfide bonds are crucial for maintaining the correct three-dimensional structure of many proteins. The formation of aberrant disulfide bonds can lead to protein misfolding and loss of function.

Depletion of intracellular thiols: The reaction of the biocide with low molecular weight thiols, such as glutathione (B108866), depletes the cell's primary defense against oxidative stress, making it more susceptible to damage. researchgate.netmdpi.com

Inhibition of Key Metabolic Pathways and Enzyme Systems

By targeting a wide range of thiol-containing proteins, this compound disrupts numerous critical metabolic pathways essential for microbial survival. This rapid inhibition of metabolism is a hallmark of isothiazolinone biocides. researchgate.netonepetro.org Key processes affected include:

Cellular Respiration: Enzymes involved in the electron transport chain, which are crucial for ATP production, are rich in cysteine residues and are primary targets. Inhibition of these enzymes halts cellular respiration and energy generation. researchgate.netonepetro.org

Glycolysis and the Citric Acid Cycle: Key enzymes in these central metabolic pathways, such as dehydrogenases, are also susceptible to inactivation by isothiazolinones. onepetro.orgaustinpublishinggroup.com

Nutrient Uptake and Assimilation: Transport proteins embedded in the cell membrane that are responsible for nutrient uptake often contain thiol groups and can be inactivated by the biocide.

The following table summarizes key enzymes and metabolic pathways known to be inhibited by isothiazolinones, which are likely targets for this compound.

| Metabolic Pathway | Key Enzyme/Protein Targets (Examples) | Consequence of Inhibition |

| Cellular Respiration | NADH dehydrogenase, Succinate dehydrogenase | Inhibition of ATP synthesis |

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase | Disruption of glucose metabolism |

| Citric Acid Cycle | α-ketoglutarate dehydrogenase | Interruption of central carbon metabolism |

| Thiol Redox Balance | Glutathione reductase | Depletion of antioxidant defenses |

Generation of Reactive Oxygen Species and Oxidative Stress Responses

The disruption of the electron transport chain and other metabolic pathways can lead to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.netnih.gov This induced oxidative stress overwhelms the cell's antioxidant defenses, which are already compromised by the depletion of glutathione. The accumulation of ROS leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to cell death. nih.govnih.gov

Multi-Targeted Mode of Action and Broad-Spectrum Activity

The ability of this compound to react with a wide array of thiol-containing proteins and disrupt multiple essential cellular functions simultaneously is the basis for its broad-spectrum activity against bacteria, fungi, and algae. chempoint.com This multi-targeted approach makes it difficult for microorganisms to develop resistance through a single mutation. The combination of metabolic inhibition, protein disruption, and oxidative stress creates a cascade of events that rapidly leads to microbial cell death.

Investigations into Biofilm Inhibition Mechanisms

Isothiazolinones can interfere with biofilm formation and integrity through various mechanisms:

Inhibition of initial attachment: By altering the surface properties of microbial cells, the biocide may prevent their initial attachment to surfaces, a critical first step in biofilm formation.

Disruption of the EPS matrix: The enzymes responsible for the synthesis and modification of the EPS matrix are potential targets for inactivation by the biocide.

Inhibition of quorum sensing: Quorum sensing is a cell-to-cell communication system that regulates gene expression in response to population density and is crucial for biofilm development in many bacterial species. While not extensively studied for this specific compound, interference with quorum sensing signaling pathways is a known antibiofilm strategy. mdpi.com

Killing of cells within the biofilm: Although the EPS matrix can limit the penetration of some antimicrobials, the lipophilic nature of this compound may facilitate its diffusion into the biofilm, allowing it to kill the embedded cells through the mechanisms described above. researchgate.net

Further research is needed to elucidate the specific mechanisms by which this compound inhibits biofilm formation and eradicates established biofilms.

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with light (photolysis) and water (hydrolysis). navy.milehs-support.com These mechanisms are significant in determining the persistence of 4-Chloro-2-octyl-4-isothiazolin-3-one in the environment.

Photolytic degradation, or photodegradation, is a process where light energy, particularly ultraviolet (UV) radiation from sunlight, causes the breakdown of chemical compounds. researchgate.net For isothiazolinones, this is a key degradation pathway in aquatic environments. The process for the related compound 2-octyl-isothiazol-3(2H)-one (OIT) is initiated by the cleavage of the N–S bond within the isothiazole (B42339) ring structure. nih.gov This initial break leads to a stepwise degradation of the ring.

One identified transformation is photoisomerization, where the isothiazol-3(2H)-one structure rearranges into the corresponding thiazol-2(3H)-one. researchgate.netnih.gov Following the cleavage of the N-S bond, a series of degradation products are formed. Research on OIT has identified several primary and secondary transformation products resulting from this process. nih.gov The photodegradation products are often similar to those observed in biological degradation pathways. researchgate.net

Table 1: Identified Photodegradation Products of 2-octyl-isothiazol-3(2H)-one (OIT) This table is based on data for the related compound OIT and illustrates the expected degradation pathway for this compound.

| Product Name | Chemical Formula | Description |

| 3-octylthiazol-2(3H)-one | C₁₁H₁₉NOS | A photoisomerization product. nih.gov |

| N-octylprop-2-enamide | C₁₁H₂₁NO | Formed from the stepwise degradation of the ring. nih.gov |

| N-octylacetamide | C₁₀H₂₁NO | A further degradation product. nih.gov |

| N-octylformamide | C₉H₁₉NO | A further degradation product. nih.gov |

| Octylamine | C₈H₁₉N | Considered a final product of the degradation chain. nih.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. youtube.com The stability of isothiazolinone biocides is significantly influenced by pH. Generally, these compounds are stable in acidic conditions but undergo degradation in neutral to alkaline solutions. nih.govresearchgate.net The rate of this degradation increases as the pH becomes more alkaline. researchgate.net

This pH-dependent degradation is a result of the hydrolysis of the isothiazolinone ring. researchgate.net Studies on the related compound 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) demonstrate this relationship clearly. While stable in acidic media, its degradation accelerates in the pH range of 8.5 to 10. researchgate.net The increased concentration of hydroxyl ions in alkaline solutions facilitates the nucleophilic attack and subsequent opening of the isothiazolinone ring, leading to its breakdown. researchgate.netresearchgate.net

Table 2: Half-Life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at Various pH Levels This data for a related isothiazolinone illustrates the principle of pH-dependent hydrolysis.

| pH | Half-Life (Days) |

| 8.5 | 47 |

| 9.0 | 23 |

| 9.6 | 3.3 |

| 10.0 | 2 |

Source: Barman and Preston, 1992 researchgate.net

Biotic Transformation and Biodegradation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. wikipedia.org This is a crucial pathway for the removal of isothiazolinones from soil and water systems.

Isothiazolinones are known to biodegrade rapidly in both aquatic and terrestrial environments. researchgate.net Studies using radiotracer techniques have shown that these compounds have short half-lives, often less than 24 hours in aquatic systems. researchgate.net

In soil, isothiazolinones are also readily degraded by the microbial community. A study investigating the persistence of various biocides in a loamy sand soil found that isothiazolinones, including OIT and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), degraded rapidly, with more than 97% of the compounds breaking down within 120 days. nih.gov The specific half-lives in soil were found to be relatively short, indicating low persistence. nih.gov Similarly, in aquatic environments, the half-life of DCOIT was observed to be a matter of days. tandfonline.com

Table 3: Biodegradation Half-Lives of Octylisothiazolinones in Different Environments

| Compound | Environment | Half-Life (DT₅₀) |

| OIT | Loamy Sand Soil | 9.3 days nih.gov |

| DCOIT | Loamy Sand Soil | 4.8 days nih.gov |

| DCOIT (as Sea-Nine 211) | Natural Coastal Seawater | 8.5 days tandfonline.com |

| DCOIT (as Sea-Nine 211) | Seawater with Cultured Bacteria | 1.5 - 3 days tandfonline.com |

The microbial degradation of isothiazolinones follows a pathway that is similar to abiotic degradation routes like photolysis. researchgate.net The core process involves the cleavage of the isothiazolone (B3347624) ring, which is susceptible to nucleophilic attack. researchgate.net This initial ring-opening is followed by further oxidation and breakdown of the molecule.

For OIT, the proposed biotic degradation pathway leads to the formation of several intermediate metabolites. The principal degradative pathway involves the opening of the ring and subsequent transformations that result in a series of N-octyl amides. nih.gov These primary metabolites are then further broken down.

Primary and Secondary Metabolites Identified from OIT Degradation: nih.gov

N-octyl malonamic acid

N-octylprop-2-enamide

N-octylacetamide

N-octylformamide

Octylamine

These metabolites represent steps in the breakdown of the original molecule as microorganisms utilize it as a source of carbon and energy. nih.gov

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water, and mineral salts. mdpi.com For isothiazolinones, the metabolic pathways initiated by microbial action ultimately lead to mineralization. nih.govresearchgate.net

Following the formation of primary and secondary metabolites like N-octyl amides and octylamine, microbial processes continue to break down these simpler organic molecules. nih.gov The carbon from the alkyl chain and the isothiazolinone ring is eventually converted to carbon dioxide through cellular respiration. researchgate.net This complete degradation ensures that the compound does not persist in the environment and its organic carbon is recycled into the ecosystem. researchgate.net

Sorption and Partitioning Behavior in Environmental Compartments

The sorption and partitioning behavior of a chemical compound in the environment dictates its distribution across different environmental media, such as water, soil, sediment, and air. This behavior is largely influenced by the compound's physicochemical properties, particularly its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter. For this compound, a predicted XlogP value of 4.3 suggests a significant affinity for organic carbon. This high lipophilicity indicates that the compound is likely to sorb to soil organic matter and sediment rather than remaining dissolved in the water column.

The table below summarizes the relevant partitioning coefficients for related isothiazolinone compounds, which can be used to infer the likely behavior of this compound.

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Predicted XlogP3 | Environmental Compartment of Concern |

|---|---|---|---|

| This compound | Not available | 4.3 nih.gov | Soil, Sediment, Sewage Sludge |

| 2-octyl-4-isothiazolin-3-one (OIT) | 3.5 nih.gov | Not applicable | Sewage Sludge, Soil nih.govbohrium.com |

Transport and Distribution Dynamics in Simulated and Natural Systems

The transport and distribution of this compound in the environment are primarily driven by its use patterns and its sorption characteristics. As a biocide often incorporated into building materials and paints, its primary release mechanism into the environment is through leaching from treated surfaces due to weathering processes like rainfall. researchgate.netresearchgate.net

Once released, its transport is largely dictated by water flow, particularly stormwater runoff. Due to its high affinity for organic matter, a significant portion of the leached compound is expected to bind to particulate matter. This particle-bound fraction can then be transported over distances in aquatic systems and eventually be deposited in sediments. The dissolved fraction, while smaller, can be transported with the bulk water flow.

Studies on the closely related compound 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), used as an antifouling agent in marine paints, have shown its distribution in harbor environments. Concentrations of DCOIT were found to be highest near treated ship hulls, with a strong decline in water concentration as a function of distance from the source. researchgate.net This indicates that while transport occurs, the distribution is localized around the source, with sedimentation being a significant sink. A spatial distribution analysis of DCOIT in marine environments further supported that its presence is mainly linked to its use on ship hulls. nih.gov

Similarly, investigations into the occurrence of other isothiazolinones in aquatic systems have revealed their presence in wastewater treatment plants (WWTPs), in both the liquid effluent and the sewage sludge. nih.govbohrium.com This demonstrates that one pathway for their distribution into natural waters is through the discharge of treated wastewater. The partitioning between the aqueous and solid phases within the WWTPs further influences their ultimate fate and transport in the receiving environment.

The following table presents findings from studies on the distribution of related isothiazolinone compounds in environmental systems.

| Compound | Environmental System | Observed Distribution | Primary Transport Mechanism |

|---|---|---|---|

| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Marine Harbor | Concentrated near painted ships, present in water, sediment, and on suspended particulate matter. researchgate.net | Leaching from ship hulls and subsequent water- and particle-mediated transport. researchgate.net |

| 2-octyl-4-isothiazolin-3-one (OIT) | Wastewater Treatment Plants and Rivers | Detected in WWTP influents, effluents, and sewage sludge, as well as in upstream and downstream river water. nih.govbohrium.com | Discharge from households and industries into sewers, followed by transport through the wastewater stream and partitioning to sludge or discharge with effluent. nih.govbohrium.com |

| Isothiazolinones (general) | Urban Environments | Leaching from building facades. researchgate.netresearchgate.net | Transport via stormwater runoff. researchgate.netresearchgate.net |

Microbial Resistance Development and Mechanistic Studies

Adaptive Responses and Resistance Mechanisms in Target Microorganisms

Microorganisms can exhibit both inherent tolerance and acquired resistance to DCOIT and other isothiazolinones. The development of resistance is often an adaptive process, where microbes, upon exposure to sub-lethal concentrations of the biocide, evolve mechanisms to survive and proliferate. nih.gov This adaptation can be a gradual process and may not necessarily arise from a single mutation but rather from a series of physiological adjustments. nih.gov

One of the primary defense mechanisms microorganisms employ against biocides like DCOIT is the control of the agent's intracellular concentration. This is achieved by altering the permeability of the cell membrane to reduce uptake and by actively expelling the biocide from the cell using efflux pumps.

Reduced Permeability : Changes in the composition of the outer cell membrane can restrict the entry of isothiazolinone molecules. For instance, some resistant bacteria exhibit modifications in their outer membrane proteins, which can limit the diffusion of the biocide into the cell. tandfonline.com

Efflux Pumps : These are transport proteins that actively pump toxic substances, including biocides and antibiotics, out of the cell. The overexpression of efflux pump genes, such as those for ATP-binding cassette (ABC) transporters, has been identified as a key resistance mechanism in microorganisms exposed to isothiazolones. researchgate.net This mechanism prevents the biocide from reaching its intracellular targets and accumulating to toxic levels. nih.gov The upregulation of various efflux genes has been observed in bacteria tolerant to biocides, suggesting this is a common cross-resistance strategy. nih.gov

Table 1: Research Findings on Permeability and Efflux Mechanisms

| Microorganism | Observed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Burkholderia cepacia | Involvement of outer membrane proteins | Resistance to isothiazolones was linked to changes in outer membrane proteins and genes related to peroxide-sensing. | tandfonline.com |

| Aspergillus amstelodami | Upregulation of ABC transporters | Transcriptomic analysis revealed upregulation of detoxification-related genes, including ABC transporters, in response to isothiazolone (B3347624) exposure. | researchgate.net |

| General Bacteria | Efflux pump upregulation | Efflux pumps are a commonly hypothesized mechanism for cross-resistance between biocides and some antibiotics. | nih.gov |

The antimicrobial action of DCOIT, like other isothiazolinones, stems from its ability to inhibit essential microbial enzymes. researchgate.net The electron-deficient sulfur atom within the isothiazolinone ring reacts with thiol groups (-SH) found in the cysteine residues of proteins, particularly enzymes like dehydrogenases. tandfonline.comresearchgate.net This reaction disrupts critical metabolic pathways, including respiration and energy production, ultimately leading to cell death. tandfonline.comresearchgate.net

Theoretically, resistance could develop through two primary pathways related to these target proteins:

Modification of Target Sites : A mutation in the gene encoding a target enzyme could alter its structure, particularly at the active site. This change could prevent or reduce the ability of DCOIT to bind to the thiol group, rendering the enzyme and the microorganism less susceptible to inhibition.

Overexpression of Target Enzymes : A resistant microorganism might increase the production of the target enzyme. This would mean that a higher concentration of DCOIT would be required to inhibit enough of the enzyme molecules to cause cell death.

While these are plausible mechanisms, current research on isothiazolinone resistance has more frequently identified changes in cell permeability and efflux systems rather than specific modifications of target proteins. okstate.edu

Microorganisms may develop resistance by producing enzymes that can degrade or inactivate the biocidal molecule before it can cause harm. For DCOIT, its primary method of dissipation in marine environments is through rapid biodegradation, which occurs significantly faster than degradation by non-biological processes like hydrolysis or photolysis. mdpi.com This points to the efficiency of microbial enzymatic systems in breaking down the compound.

Recent transcriptomic studies on fungi exposed to isothiazolones have provided direct evidence for this resistance mechanism. In Aspergillus amstelodami, exposure led to the upregulation of genes associated with detoxification, notably those involved in cytochrome P450-mediated metabolism. researchgate.net Cytochrome P450 enzymes are a large group of enzymes known for their role in metabolizing and detoxifying a wide range of foreign compounds (xenobiotics). researchgate.net The upregulation of these enzymatic pathways represents a direct adaptive response to neutralize the toxic effects of the biocide.

Cross-Resistance Phenomena with Other Antimicrobial Agents

A significant concern in the development of biocide resistance is the potential for cross-resistance, where tolerance to one antimicrobial agent confers resistance to another, chemically unrelated agent. nih.gov This can occur when a single resistance mechanism, such as an efflux pump or an enzymatic detoxification system, is effective against multiple compounds. nih.govcornell.edu

Studies have shown that microbial isolates resistant to isothiazolinones can exhibit cross-resistance to other biocides, such as quaternary ammonium (B1175870) compounds and hydrogen peroxide. nih.gov The potential for cross-resistance between biocides and clinically relevant antibiotics is a topic of ongoing research and debate. mdpi.com While some laboratory studies have induced biocide tolerance that resulted in cross-resistance to certain antibiotics, often linked to the upregulation of multidrug efflux pumps, results from environmental isolates have been inconsistent. nih.gov The broad, multi-target action of most biocides like DCOIT is thought to present a higher evolutionary barrier to resistance compared to the highly specific targets of many antibiotics. nih.gov

Genetic and Molecular Basis of Resistance Development

The development of resistance to DCOIT is rooted in genetic changes that can be acquired through mutation or the horizontal gene transfer of resistance genes. okstate.edu These genetic alterations provide a survival advantage in the presence of the biocide.

Key genetic and molecular mechanisms include:

Gene Mutations : Resistance can arise from single-gene or multiple-gene mutations that lead to changes in the microbial cell, such as altering a biocide's target site or modifying regulatory pathways. okstate.edu

Upregulation of Resistance Genes : Exposure to DCOIT can trigger regulatory systems within the microbe that increase the expression (upregulation) of specific genes. Transcriptomic analyses have shown that exposure to isothiazolones can lead to the increased expression of genes encoding for detoxification enzymes (e.g., cytochrome P450) and efflux pumps (e.g., ABC transporters). researchgate.net

Mobile Genetic Elements : Genes conferring resistance can be located on mobile genetic elements like plasmids and transposons. These elements can be transferred between bacteria, allowing for the rapid spread of resistance through a microbial population. mdpi.com Some biocides have the potential to maintain the presence of these mobile elements, which may also carry genes for antibiotic resistance, facilitating co-selection. mdpi.com

Strategies to Mitigate Resistance Development in Biocidal Applications

To preserve the long-term effectiveness of DCOIT and other biocides, several strategies can be implemented to minimize the development and spread of microbial resistance.

Table 2: Strategies for Mitigating Biocide Resistance

| Strategy | Description | Potential Benefits |

|---|---|---|

| Combination of Biocides | Using DCOIT in combination with other biocides that have different modes of action. researchgate.net | Can create a synergistic effect, allowing for lower concentrations of each biocide and making it more difficult for microbes to develop resistance to multiple mechanisms simultaneously. |

| Controlled Release Formulations | Encapsulating DCOIT in matrices like silica (B1680970) nanocapsules to control its release rate. researchgate.netmdpi.com | Maintains an effective concentration on the protected surface over a longer period, potentially reducing the overall environmental load and exposure of microbes to sub-lethal concentrations. mdpi.com |

| Use of Biodegradable or Self-Polishing Coatings | Incorporating the biocide into a coating that slowly degrades or polishes away, continuously revealing a fresh, active surface. researchgate.net | Ensures a consistent and effective surface concentration of the biocide, preventing the establishment of resistant biofilms. |

| Good Industrial Hygiene | Implementing rigorous cleaning and maintenance protocols in industrial settings to prevent the initial establishment and proliferation of microbial contamination. | Reduces the overall microbial load and the selective pressure for biocide resistance to emerge. |

By integrating these chemical, formulation, and procedural strategies, it is possible to use DCOIT more effectively and sustainably, reducing the likelihood of widespread microbial resistance.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatography is a cornerstone for the separation and analysis of isothiazolinones from complex samples. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently coupled with mass spectrometry (MS) to provide the high sensitivity and selectivity needed for trace analysis. mdpi.com

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the determination of DCOIT and other isothiazolinones. dntb.gov.ua This method offers high sensitivity and is suitable for analyzing these non-volatile compounds in various matrices, including water-based adhesives, cosmetics, and environmental water samples. dntb.gov.uachrom-china.com

The typical workflow involves sample extraction, often using solvents like methanol (B129727) or acetonitrile, followed by separation on a reversed-phase column (e.g., C18). chrom-china.comnih.gov Detection can be achieved using a Diode Array Detector (DAD), but for higher selectivity and lower detection limits, mass spectrometry is preferred. mdpi.comnih.gov LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent quantification and confirmation by monitoring specific precursor-to-product ion transitions for the target analyte. chrom-china.com

A study on the analysis of six isothiazolinones in water-based adhesives for food contact materials utilized HPLC-MS/MS. chrom-china.com The method demonstrated high reliability with satisfactory recoveries (81.5%–107.3%) and low limits of detection (LOD) and quantification (LOQ). chrom-china.com

Table 1: Example of HPLC-MS/MS Parameters for Isothiazolinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | HPLC or UPLC | mdpi.comchrom-china.com |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient elution with water (containing formic acid) and methanol/acetonitrile | chrom-china.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | massbank.eu |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | chrom-china.com |

Gas Chromatography-Mass Spectrometry (GC-MS) presents another powerful tool for analyzing isothiazolinones. While less common than LC-based methods for these compounds, GC-MS is effective, particularly for environmental water samples. nih.gov Sample preparation typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the aqueous matrix.

For some isothiazolinones, derivatization may be necessary to improve their volatility and chromatographic performance. However, studies have shown that for DCOIT, the method is well-suited for its determination without derivatization, achieving detection limits in the range of 0.01 to 0.1 µg/L in surface, ground, and drinking waters.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for the unequivocal identification and structural confirmation of DCOIT. Mass spectrometry, in particular, provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments.

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) analyzers, can determine the exact mass of DCOIT, allowing for the calculation of its elemental formula (C₁₁H₁₇Cl₂NOS). massbank.eunih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the protonated molecule [M+H]⁺. The resulting fragmentation pattern is a unique fingerprint that confirms the compound's identity. For DCOIT (exact mass: 281.0402), the fragmentation provides evidence of the isothiazolinone ring structure, the octyl chain, and the chlorine atoms. massbank.eu

Other spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also vital. FTIR can identify functional groups within the molecule, such as the carbonyl (C=O) group of the isothiazolinone ring. NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the complete structural elucidation of the molecule.

Development of Novel Biosensors and Rapid Detection Methods

While chromatographic methods are highly accurate, they can be time-consuming and require sophisticated laboratory equipment. This has driven the development of novel biosensors and rapid detection methods for on-site or real-time monitoring of isothiazolinones.

Electrochemical sensors have shown significant promise. One approach involves the use of nanotransducers, such as graphene functionalized with specific chemical receptors like imidazole (B134444) derivatives, for the selective electrochemical detection of isothiazolinones. acs.org These sensors work by measuring changes in the electrochemical response when the target analyte interacts with the functionalized electrode surface. acs.org Voltammetric methods, which measure the current resulting from the electrochemical oxidation of the isothiazolinone at a boron-doped diamond electrode, have also been developed. mdpi.comresearchgate.net

Optical methods offer another avenue for rapid detection. Colorimetric test kits are available for monitoring isothiazolinones in industrial waters. lovibond.com These kits typically involve a chemical reaction where the isothiazolinone reacts with a reagent to produce a colored product. lovibond.comgoogle.com The intensity of the color, which is proportional to the analyte concentration, can be compared against a color chart or measured with a portable photometer. lovibond.comgoogle.com

Method Validation and Quality Control in Environmental and Biological Samples

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality control are essential. Validation is performed to demonstrate that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

For complex environmental and biological samples, managing matrix effects is a critical aspect of quality control. Matrix effects, caused by co-eluting substances from the sample, can suppress or enhance the analyte signal in LC-MS analysis, leading to inaccurate quantification. These effects are often mitigated through efficient sample preparation, such as solid-phase extraction (SPE), or the use of matrix-matched calibration standards or isotopically labeled internal standards.

The stability of isothiazolinones in samples is another important consideration. Studies have shown that these compounds can be unstable in certain water samples, necessitating storage at low temperatures (e.g., 4°C) and, in some cases, the addition of preservatives to prevent degradation before analysis.

Table 2: Performance Data from a Validated HPLC Method for Isothiazolinone Analysis

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.9992 | nih.gov |

| Linear Range | 0.25 - 10.0 mg/L | nih.gov |

| Recoveries | 92% - 103% | nih.gov |

| Precision (RSD) | < 4% | nih.gov |

| Limits of Detection (LODs) | 0.43 - 1.14 mg/kg | nih.gov |

| Limits of Quantification (LOQs) | 1.44 - 3.81 mg/kg | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biocidal Activity

The antimicrobial potency of isothiazolinones is governed by the chemical characteristics of the isothiazolinone ring and the nature of the substituents attached to it. tandfonline.com The core mechanism of action involves the electron-deficient sulfur atom in the N–S bond of the heterocyclic ring. chemicalbook.commdpi.com This site readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues within microbial proteins and enzymes. wikipedia.orgeaht.orgresearchgate.net This interaction disrupts essential metabolic pathways, such as growth and respiration, leading to irreversible cell damage and death. researchgate.net

The substituent at the N-2 position of the isothiazolinone ring plays a crucial role in determining the compound's physical properties and, consequently, its biocidal efficacy. The length and nature of the N-alkyl chain influence factors like lipophilicity (fat-solubility), which affects the molecule's ability to penetrate microbial cell membranes.

For 4-Chloro-2-octyl-4-isothiazolin-3-one, the N-substitution is an octyl group. This long alkyl chain increases the compound's lipophilicity, enhancing its ability to traverse the lipid-rich cell membranes of microorganisms. This improved penetration allows the active isothiazolinone ring to reach its intracellular targets more effectively. The general trend observed for isothiazolinones indicates that increasing the N-alkyl chain length can enhance antimicrobial potency up to a certain point, after which the increased lipophilicity may hinder distribution in aqueous environments. The octyl chain in 2-n-octyl-4-isothiazolin-3-one (OIT) contributes to its high skin-penetration potential and potent biocidal effects. nih.gov

Halogenation, particularly chlorination, of the isothiazolinone ring is a key structural modification that significantly enhances biocidal activity. epa.gov The presence of a chlorine atom, as in this compound, increases the electrophilicity of the ring, making it more reactive towards nucleophilic targets like thiols. epa.gov

Studies comparing chlorinated and non-chlorinated isothiazolinones consistently demonstrate the superior potency of the halogenated variants. epa.govmdpi.com For example, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI) is a more potent biocide than its non-chlorinated counterpart, 2-methyl-4-isothiazolin-3-one (B36803) (MI). epa.govmdpi.com This increased efficacy is attributed to the chlorine atom's electron-withdrawing effect, which further weakens the N-S bond and makes the sulfur atom a stronger electrophile, thus accelerating its reaction with cellular thiols. epa.gov

A comparative study of 1,2-benzisothiazolin-3-one (BIT), which is unchlorinated, and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) showed that DCOIT, with its chlorinated ring structure, altered cellular metabolism at lower concentrations than BIT. tandfonline.com This highlights that chlorination is a key structural mediator of toxic effects. researchgate.net

| Compound | Halogenation Status | Relative Biocidal Potency | Reference |

| MCI | Chlorinated | Higher | epa.govmdpi.com |

| MI | Non-chlorinated | Lower | epa.govmdpi.com |

| DCOIT | Chlorinated | Higher | tandfonline.com |

| BIT | Non-chlorinated | Lower | tandfonline.com |

The integrity of the five-membered isothiazolinone ring is essential for biocidal activity. nih.gov The strained N-S bond within this ring is the reactive center responsible for its antimicrobial properties. epa.gov Any modification that leads to the opening of this heterocyclic ring results in a significant loss of biocidal efficacy. mdpi.comnih.gov This ring-opening can be initiated by nucleophilic attack, which cleaves the weak N-S bond. mdpi.com The resulting degradation products are orders of magnitude less toxic than the parent compound, demonstrating that the intact ring structure is the key pharmacophore. researchgate.net

Computational Modeling and Prediction of Compound Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net For isothiazolinones, QSAR studies have been employed to correlate specific molecular descriptors (such as electronic properties and 3D structure) with their antibacterial activity. researchgate.netnih.gov

These models can identify the predominant factors influencing biocidal potency. For instance, a QSAR study on a series of 3-isothiazolinone derivatives identified the nucleophilic frontier electron density of the sulfur atom and the bond order of the S-N bond as key factors affecting antibacterial activity. researchgate.net Such computational approaches are valuable for predicting the potency of new isothiazolinone derivatives and for understanding the mechanistic basis of their activity without extensive animal testing. eaht.orgnih.gov

Relationship between Molecular Structure and Environmental Degradation Propensity

The molecular structure of an isothiazolinone dictates its stability and degradation pathways in the environment. Isothiazolinones are generally susceptible to degradation under various environmental conditions, including changes in pH and exposure to sunlight. tandfonline.comnih.gov Their stability is limited in the presence of nucleophiles like thiols and amines, which can attack the electrophilic sulfur atom and promote the opening of the isothiazolinone ring. mdpi.comnih.gov

This structural susceptibility leads to rapid biodegradation in the environment, with half-lives often being very short. researchgate.net For instance, the half-lives for OIT and DCOIT in soil are typically less than 10 days. nih.gov The degradation process, which involves the cleavage of the active ring, transforms the biocides into significantly less toxic compounds. researchgate.net However, structural features can influence the rate of degradation. For example, exposure to sunlight can accelerate the degradation of DCOIT.

| Isothiazolinone | Degradation Half-Life in Soil | Key Degradation Factor | Reference |

| MI | 0.28 days | Ring cleavage | nih.gov |

| BIT | 0.52 days | Ring cleavage | nih.gov |

| DCOIT | 4.8 days | Ring cleavage, photolysis | nih.gov |

| OIT | 9.3 days | Ring cleavage | nih.gov |

Correlating Structure with Cellular and Molecular Responses

The specific molecular structure of this compound directly correlates with the cellular and molecular responses it elicits in microorganisms. The primary mechanism of action is the reaction of the electrophilic sulfur atom with cellular thiols, a process enhanced by the chloro-substituent. researchgate.netepa.gov

This interaction leads to a cascade of cellular events:

Enzyme Inhibition: The reaction with thiol groups in the active sites of enzymes, such as dehydrogenases, leads to their inactivation. researchgate.netgoogle.com This rapidly inhibits critical metabolic functions, including respiration and energy generation. researchgate.net

Oxidative Stress: The depletion of intracellular thiols, such as glutathione (B108866) (GSH), disrupts the cell's redox balance and can lead to increased oxidative stress and the generation of reactive oxygen species (ROS). nih.govtandfonline.com Studies on DCOIT have shown it has a greater effect on GSH levels than non-chlorinated analogues. tandfonline.com

Membrane Damage: The lipophilic octyl group facilitates the compound's localization within the cell membrane, potentially causing direct damage or increasing membrane permeability. tandfonline.com

Apoptosis: In higher organisms, isothiazolinones can induce programmed cell death (apoptosis) and other immune responses, which are linked to their ability to bind to cellular components and induce oxidative stress. researchgate.netnih.gov

The combination of the lipophilic N-octyl chain for cell penetration and the highly reactive chloro-substituted isothiazolinone ring for target inactivation makes compounds like this compound potent biocides. nih.govepa.gov

Compound Names Table

| Abbreviation | Full Chemical Name |

| BIT | 1,2-benzisothiazolin-3-one |

| DCOIT | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one |

| MCI / CMIT | 5-chloro-2-methyl-4-isothiazolin-3-one |

| MI / MIT | 2-methyl-4-isothiazolin-3-one |

| OIT | 2-n-octyl-4-isothiazolin-3-one |

Interactions and Synergistic Effects with Other Chemical Agents

Combinatorial Biocidal Strategies for Enhanced Efficacy

The combination of DCOIT with other biocides is a well-explored strategy to achieve greater antifouling and antimicrobial effects than either component could produce alone. google.com This approach is particularly valuable in creating robust formulations for paints, coatings, and water treatment solutions. sinobiochemistry.comnbinno.com

A notable example of this strategy is the combination of DCOIT with pyrithione (B72027) compounds, such as zinc pyrithione (ZnPy). google.com Research has demonstrated a clear synergistic effect when these two agents are used together. google.comeuropean-coatings.com For instance, studies on the fungus Penicillium funiculosum have shown that mixtures of DCOIT and ZnPy exhibit a synergy index significantly below 1.0, indicating a potentiation of their individual biocidal activities. google.com One analysis calculated the lowest synergy index to be 0.35 for a mixture targeting this fungus. google.com

The synergistic potential is not limited to pyrithiones. Studies have also investigated DCOIT in combination with other biocides like dichlofluanid, where a synergistic interaction was observed. researchgate.net Conversely, combinations with agents like zineb (B1684293) have been shown to be antagonistic. researchgate.net The strategic selection of a partner biocide is therefore critical. Formulations for marine paints often combine DCOIT with copper compounds, like cuprous oxide, or zinc oxide to create a multi-pronged defense against biofouling organisms. european-coatings.comnih.gov These combinatorial approaches aim to create a more resilient and broad-spectrum antifouling surface. european-coatings.com

**Table 1: Synergistic Interaction of DCOIT and Zinc Pyrithione (ZnPy) against *Penicillium funiculosum***

| Biocide Combination | Target Organism | Synergy Index (SI) | Implication |

|---|---|---|---|

| DCOIT + ZnPy | Penicillium funiculosum | 0.35 | Strong Synergism google.com |

Note: A Synergy Index (SI) < 1 indicates synergism, SI = 1 indicates an additive effect, and SI > 1 indicates antagonism.

Mechanisms of Synergism and Antagonism with Co-Formulants

The enhanced effect of synergistic biocidal combinations stems from the varied and complementary mechanisms of action of the constituent chemicals. ccohs.camdpi.com Synergism occurs when the combined impact of two or more agents is greater than the sum of their individual effects. ccohs.ca This can happen when one chemical enhances the uptake or inhibits the detoxification of the other, or when they target different essential pathways within the microbial cell. ccohs.canih.gov

For DCOIT, the primary mechanism of action involves the disruption of critical metabolic pathways by reacting with intracellular sulfur-containing proteins, leading to inhibited growth and eventual cell death. researchgate.net When combined with a co-formulant like zinc pyrithione, a different mechanism is introduced. Pyrithiones are known to act as ionophores, disrupting cellular function by transporting metal ions like zinc (Zn²⁺) across cell membranes, which can induce oxidative stress and mitochondrial dysfunction. nih.govnih.gov The combination of DCOIT's protein disruption and pyrithione-induced oxidative stress creates a multi-faceted attack that is more difficult for a microorganism to withstand. researchgate.netnih.gov

Antagonism, the opposite of synergism, can also occur. ccohs.ca This is when the combined effect is less than the sum of the individual effects. ccohs.ca This might happen if two chemicals compete for the same target site, or if one chemical induces a defense mechanism in the microbe that confers resistance to the other. For example, some studies have found combinations of DCOIT with the fungicide zineb to be antagonistic. researchgate.net The precise mechanisms for this antagonism require further investigation but could involve interference with cellular uptake or competing biochemical reactions.

Molecular Basis of Combined Action on Microbial Systems

At the molecular level, the synergistic action of DCOIT with other agents is based on a multi-target assault on microbial cells. nih.gov The isothiazolinone structure of DCOIT is key to its function. researchgate.netresearchgate.net The electron-deficient sulfur atom in the isothiazolinone ring is highly reactive toward nucleophilic groups, particularly the thiol (-SH) groups found in the amino acid cysteine. researchgate.net

When DCOIT enters a microbial cell, it rapidly reacts with and inactivates essential enzymes and proteins containing cysteine residues. researchgate.net This disrupts numerous metabolic processes, including respiration and energy generation, leading to a rapid inhibition of growth. researchgate.net This initial, swift action is followed by more extensive, irreversible cell damage that results in cell death. researchgate.net

When a synergistic partner like a pyrithione is introduced, additional molecular targets are affected. Zinc pyrithione, for instance, increases the intracellular concentration of zinc ions. nih.gov Excess intracellular zinc can induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov ROS can damage a wide array of cellular components, including DNA, lipids, and proteins, complementing the direct protein inactivation caused by DCOIT. nih.gov This dual-action at the molecular level—disrupting specific enzymatic pathways while simultaneously inducing widespread oxidative damage—underpins the potent synergistic effect observed in these combinations. researchgate.netnih.gov

Implications for Advanced Formulation Development in Research

The understanding of synergistic interactions involving DCOIT has significant implications for the development of advanced biocidal formulations. evotec.com By leveraging synergism, researchers can create more effective and potentially more environmentally sustainable products. sinobiochemistry.commdpi.com

Furthermore, research into microencapsulation technologies for DCOIT represents another frontier in formulation development. mdpi.com Encapsulating DCOIT, sometimes along with synergistic partners, into systems like silica (B1680970) nanocapsules can provide a slow, controlled release of the active ingredients. researchgate.netmdpi.com This extends the effective lifespan of the product, reduces leaching into the environment, and maintains biocidal activity over longer periods. mdpi.com The development of such advanced delivery systems, guided by the principles of chemical synergy, is crucial for creating next-generation antifouling coatings and preservatives that are both high-performance and environmentally considerate. evotec.commdpi.com

Molecular and Cellular Biological Studies of Compound Interactions

Effects on Cellular Thiol Homeostasis

The primary mechanism of antimicrobial and cellular action for the isothiazolinone class of compounds is their potent reactivity with thiol groups. wikipedia.orgonepetro.org This interaction is central to their biological effects and is the most well-documented aspect of their toxicology.

The core of the isothiazolinone structure is a reactive N-S bond within the heterocyclic ring. epa.gov This electrophilic sulfur atom is susceptible to nucleophilic attack by thiol-containing molecules, such as the cysteine residues found in proteins and the antioxidant glutathione (B108866) (GSH). nih.govmdpi.com The interaction proceeds via a two-step mechanism:

Rapid Inhibition : Isothiazolinones quickly inhibit critical metabolic pathways within cells, particularly those reliant on dehydrogenase enzymes. onepetro.org This leads to a swift cessation of key physiological functions, including cellular respiration (oxygen consumption), growth, and the generation of energy in the form of ATP. onepetro.org

Irreversible Damage : The initial inhibition is followed by irreversible cell damage. The reaction with thiols leads to the formation of mixed disulfides. wikipedia.org This process can cause the isothiazolinone ring to open, forming a mercaptoacrylamide intermediate. nih.govoup.com For chlorinated isothiazolinones, this intermediate may be capable of tautomerizing into a highly reactive thio-acyl chloride, which can react with a broader range of nucleophiles, enhancing its activity. nih.govoup.com The ultimate consequence of this chemical reactivity is the widespread destruction of protein thiols and the generation of free radicals, leading to cell death. onepetro.org

Studies on various isothiazolinones demonstrate that their rate of reaction with glutathione directly parallels their antimicrobial activity. nih.gov The presence of chlorine substituents on the isothiazolinone ring, as is the case with 4-Chloro-2-octyl-4-isothiazolin-3-one, is known to increase the molecule's reactivity toward thiols, suggesting a potent biological activity based on this mechanism. nih.gov This fundamental reactivity with cellular thiols disrupts protein function and the cell's antioxidant defenses, representing the foundational effect from which other, more complex downstream cellular responses would originate.

Due to the lack of specific data for this compound, further detailed discussion on mitochondrial dysfunction, specific signaling pathway modulation, or gene and protein expression profiles cannot be provided at this time.

Future Research Directions and Emerging Applications

Development of Novel Isothiazolinone Derivatives with Tailored Activities

The development of new isothiazolinone derivatives is a promising area of research aimed at creating compounds with enhanced efficacy and improved safety profiles. By strategically modifying the isothiazolinone structure, scientists can fine-tune the biocidal activity, toxicity, and environmental persistence of these molecules. nih.gov

Research has focused on structure-activity relationships (SAR) and structure-toxicity relationships (STR) to guide the design of these new compounds. nih.gov Key findings indicate that substitutions on the isothiazolinone ring and the length of the N-alkyl chain are critical determinants of a derivative's properties.

Chlorine Substitutions: The presence and position of chlorine atoms on the isothiazolinone ring have been identified as key factors in determining the potency of pathogen growth inhibition. nih.gov

Alkyl Chain Length: The length of the alkyl carbon chain attached to the nitrogen atom significantly influences the compound's endocrine-disrupting toxicity. nih.gov Shorter alkyl chains have been associated with reduced endocrine toxicity while maintaining strong antimicrobial activity. nih.gov

Inspired by these SAR and STR guidelines, researchers have designed and synthesized new isothiazolinone alternatives. For example, a derivative with a shorter alkyl chain than the commercial analogue dichloro-octylisothiazolinone (DCOIT) demonstrated slightly stronger antimicrobial activity but significantly lower endocrine-disrupting toxicity. nih.gov Another novel derivative, which incorporated ether bonds into a shorter alkyl chain, also showed a significant reduction in endocrine-disrupting toxicity, although with weaker antimicrobial activity. nih.gov This mechanism-driven design strategy shows success in creating alternatives that balance high efficacy with reduced toxicity. nih.gov

| Feature | Impact on Derivative Properties | Research Finding |

| Chlorine Substitutions | Key determinant of pathogen growth inhibition potency. nih.gov | Modifications to chlorine count and position directly influence antimicrobial strength. |

| N-Alkyl Chain Length | Primary driver of reproductive endocrine-disrupting toxicity. nih.gov | Shorter alkyl chains can significantly lower endocrine toxicity. nih.gov |

| Incorporation of Ether Bonds | Can reduce antimicrobial activity but also lower toxicity. nih.gov | A derivative with ether bonds showed weaker biocidal effects but also significantly reduced endocrine toxicity. nih.gov |

Advanced Understanding of Resistance Mechanisms and Counter-Strategies

While isothiazolinones have a unique mechanism that makes resistance difficult to attain, the potential for microbial adaptation remains a concern. semanticscholar.orgonepetro.org Their mechanism involves a two-step process: rapid inhibition of growth and metabolism, followed by irreversible cell damage. researchgate.netresearchgate.net This action targets critical metabolic pathways by disrupting dehydrogenase enzymes, inhibiting functions like respiration and energy generation. semanticscholar.orgresearchgate.net Cell death ultimately occurs from the destruction of protein thiols and the production of free radicals. semanticscholar.orgresearchgate.net

Advanced research is crucial to understand the subtle ways microbes might develop tolerance. Studies have shown that despite the dissipation of the biocide in environments like soil, inhibitory effects on microbial communities can persist, indicating "legacy effects". lu.se For instance, while bacterial growth may eventually recover, fungal growth can remain inhibited for longer periods. lu.se This suggests that recovery is complex and that some microbes may develop tolerance over time.

Future counter-strategies may involve:

Use of Adjuvants: The effectiveness and kill rate of isothiazolones can be enhanced by adding surfactants. semanticscholar.org

Investigating Genetic Basis of Tolerance: Research into the genetic underpinnings of resistance, such as the role of outer membrane proteins and peroxide-sensor genes in certain bacteria, can lead to strategies that bypass these defenses. semanticscholar.org

Combinatorial Treatments: Exploring the use of isothiazolinones in combination with other antimicrobial agents could create synergistic effects that prevent the development of resistance.

Refined Environmental Risk Prediction through Mechanistic Ecotoxicology

Predicting the environmental risk of 4-chloro-2-octyl-4-isothiazolin-3-one and related compounds requires moving beyond standard toxicity tests to a more mechanistic understanding of their effects on non-target organisms. researchgate.net Mechanistic ecotoxicology aims to elucidate how a substance causes toxicity at the molecular and cellular levels, providing a more accurate basis for risk assessment. researchgate.net

Isothiazolinones are known to be very toxic to aquatic life, which is a significant concern given their potential release into waterways from industrial and household products. industrialchemicals.gov.aunih.gov Studies have shown that they can induce oxidative stress, apoptosis (programmed cell death), and immune responses in exposed organisms. researchgate.net Emerging data also point to potential endocrine-disrupting and neurotoxic effects. researchgate.net

Future research in this area will focus on:

Identifying Molecular Initiating Events: Pinpointing the initial interactions between the isothiazolinone molecule and biological targets (e.g., specific enzymes or receptors) in various aquatic species. nih.gov

Adverse Outcome Pathways (AOPs): Developing AOPs that link these molecular initiating events to adverse outcomes at the organism and population levels. This provides a clear framework for predicting the consequences of exposure.

Cellular and Mitochondrial Effects: Investigating how these compounds affect cellular functions, such as the integrity of the blood-brain barrier and mitochondrial bioenergetics. tandfonline.comnih.gov For example, studies have shown that isothiazolinones can increase the generation of reactive oxygen species (ROS) at both the cellular and mitochondrial levels and decrease mitochondrial membrane potential. tandfonline.com

By understanding these underlying mechanisms, regulators can develop more stringent and scientifically-grounded frameworks for managing the environmental risks associated with these biocides. researchgate.net

Exploration of this compound in Non-Biocidal Research Applications (e.g., Enzyme Inhibition beyond Biocidal Targets)

The high chemical reactivity of the isothiazolinone core, particularly its ability to interact with thiol groups in proteins, opens up possibilities for applications beyond microbial control. nih.govresearchgate.net Researchers are exploring the potential of isothiazolinone derivatives as inhibitors of specific enzymes involved in human diseases.

One significant area of investigation is their role as inhibitors of enzymes involved in epigenetic regulation and hormone synthesis.

Histone Acetyltransferase (HAT) Inhibition: Certain isothiazolone-based small molecules have been identified as inhibitors of the p300 histone acetyltransferase. researchgate.net HATs are crucial enzymes in gene regulation, and their dysregulation is implicated in cancer progression. By inhibiting these enzymes, isothiazolones demonstrate potential as anticancer agents. researchgate.net

Aromatase (CYP19A1) Inhibition: A recent study assessed several isothiazolinone biocides for their ability to inhibit CYP19A1, a key enzyme in estrogen synthesis. nih.gov Dichlorooctylisothiazolinone (a close relative of this compound) was found to be the most potent inhibitor among those tested. nih.gov The study revealed that hydrophobicity is a key factor in this inhibitory activity, with more hydrophobic compounds showing stronger inhibition. nih.gov This suggests a potential role for these compounds in research related to hormone-dependent conditions.

| Enzyme Target | Potential Application | Key Research Finding |

| p300 Histone Acetyltransferase (HAT) | Cancer Research researchgate.net | Isothiazolone-based molecules can reduce histone acetylation and cancer cell proliferation. researchgate.net |

| CYP19A1 (Aromatase) | Endocrine Research nih.gov | Isothiazolinones can act as CYP19A1 inhibitors, with potency linked to the compound's hydrophobicity. nih.gov |

| KAT2B (PCAF) | Cancer Research researchgate.net | Isothiazolone (B3347624) derivatives have been suggested as cell-permeable inhibitors of KAT2B, though off-target activity remains a challenge. researchgate.net |

While promising, the high reactivity of isothiazolones also presents challenges, such as significant off-target activity, which must be addressed in the development of any therapeutic applications. researchgate.net

Integration of Omics Technologies for Comprehensive Interaction Profiling

The advent of "omics" technologies—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—offers powerful tools for gaining a comprehensive understanding of how this compound interacts with biological systems. frontiersin.orgnih.gov These approaches allow for a global, untargeted analysis of all proteins and small molecules in a cell or organism, revealing subtle biological changes that might be missed by traditional methods. nih.gov

Integrating omics technologies in the study of isothiazolinones can provide new insights into: